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molecular formula C17H14INO B8351405 4-(4-Iodo-phenoxymethyl)-2-methylquinoline

4-(4-Iodo-phenoxymethyl)-2-methylquinoline

Cat. No. B8351405
M. Wt: 375.20 g/mol
InChI Key: SBCSCAHHJNRRBE-UHFFFAOYSA-N
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Patent
US07132432B2

Procedure details

To a CH3CN (200 mL) solution of 4-chloromethyl-2-methylquinoline (10.22 g, 53.3 mmol) and 4-iodophenol (11.98 g, 1.02 eq) was added K2CO3. The suspension was heated to reflux for 6 h. The mixture was then filtered through Celite® while the solution was still hot. The 4-(4-iodo-phenoxymethyl)-2-methylquinoline (20 g, 100%) was obtained as fine crystals after recrystalization in CH3CN.
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
11.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[C:5]([CH3:13])[CH:4]=1.[I:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CC#N>[I:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:2][C:3]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]=[C:5]([CH3:13])[CH:4]=2)=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.22 g
Type
reactant
Smiles
ClCC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
11.98 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite® while the solution

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OCC2=CC(=NC3=CC=CC=C23)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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